

commercial suppliers of (9Z)-Heptadecenoyl-CoA for research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (9Z)-Heptadecenoyl-CoA

Cat. No.: B120352

[Get Quote](#)

(9Z)-Heptadecenoyl-CoA: A Guide for Researchers

(9Z)-Heptadecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) molecule. As an activated form of (9Z)-heptadecenoic acid (an odd-chain fatty acid), it serves as a key intermediate in various metabolic and signaling pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **(9Z)-Heptadecenoyl-CoA** in their studies.

Commercial Availability

Direct commercial suppliers of **(9Z)-Heptadecenoyl-CoA** for research purposes are limited. However, several companies specializing in lipids and biochemicals offer custom synthesis services to produce this and other rare acyl-CoA molecules. Researchers can contact these vendors to inquire about synthesis, purification, and analytical characterization of **(9Z)-Heptadecenoyl-CoA** to meet their specific research needs.

Table 1: Commercial Suppliers for Custom Synthesis of **(9Z)-Heptadecenoyl-CoA**

Supplier	Service Highlights	Contact Information
Avanti Polar Lipids	High-purity lipid synthesis, various salt forms available.	--INVALID-LINK--
Cayman Chemical	Custom synthesis of complex lipids and biochemicals, with analytical support.	--INVALID-LINK--
BOC Sciences	Custom synthesis of a wide range of organic molecules, including fatty acids and their derivatives.	--INVALID-LINK--
Creative Biolabs	Specialized in custom lipid synthesis for research and pharmaceutical applications.	--INVALID-LINK--

Application Notes

(9Z)-Heptadecenoyl-CoA can be employed in a variety of research applications, primarily centered around the study of fatty acid metabolism, enzyme kinetics, and cellular signaling.

Investigation of Fatty Acid Metabolism and Oxidation

As an odd-chain monounsaturated fatty acyl-CoA, **(9Z)-Heptadecenoyl-CoA** is a valuable substrate for studying the enzymes involved in beta-oxidation. Unlike even-chain fatty acyl-CoAs, the final round of beta-oxidation of odd-chain fatty acyl-CoAs yields propionyl-CoA and acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle. This makes **(9Z)-Heptadecenoyl-CoA** a useful tool for investigating the regulation and activity of enzymes specific to odd-chain fatty acid metabolism, such as propionyl-CoA carboxylase.

Substrate for Acyltransferases and Thioesterases

(9Z)-Heptadecenoyl-CoA can serve as a substrate for various acyltransferases, enzymes that catalyze the transfer of the fatty acyl group to acceptor molecules like glycerol-3-phosphate (for the synthesis of lysophosphatidic acid) or carnitine (for transport into the mitochondria). It can

also be used to study the activity of acyl-CoA thioesterases, which hydrolyze the thioester bond to release free fatty acids and Coenzyme A.

Cellular Signaling and Regulation

Long-chain acyl-CoAs are increasingly recognized as important signaling molecules that can directly interact with and modulate the activity of various proteins, including transcription factors, ion channels, and protein kinases. **(9Z)-Heptadecenoyl-CoA** can be used to investigate the specific effects of an odd-chain monounsaturated acyl-CoA on these cellular targets, potentially revealing unique regulatory roles not observed with more common even-chain acyl-CoAs.

Experimental Protocols

The following are detailed protocols for key experiments utilizing **(9Z)-Heptadecenoyl-CoA**. These are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: In Vitro Acyl-CoA Dehydrogenase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of acyl-CoA dehydrogenases (ACADs) using **(9Z)-Heptadecenoyl-CoA** as a substrate. The reduction of a redox dye is monitored as a measure of enzyme activity.

Materials:

- **(9Z)-Heptadecenoyl-CoA** solution (in appropriate buffer)
- Purified or recombinant Acyl-CoA Dehydrogenase
- Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
- Electron Transfer Flavoprotein (ETF)
- DCPIP (2,6-dichlorophenolindophenol) solution
- Spectrophotometer capable of reading at 600 nm

Procedure:

- Prepare a reaction mixture in a cuvette containing Assay Buffer, ETF, and DCPIP.
- Incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 37°C).
- Initiate the reaction by adding the Acyl-CoA Dehydrogenase enzyme to the mixture.
- Monitor the baseline absorbance at 600 nm for 2-3 minutes.
- Start the enzymatic reaction by adding a known concentration of **(9Z)-Heptadecenoyl-CoA**.
- Immediately begin recording the decrease in absorbance at 600 nm over time.
- Calculate the rate of reaction from the linear portion of the curve, using the molar extinction coefficient of DCPIP.

Data Presentation:

Substrate Concentration (μ M)	Initial Rate (Δ Abs/min)	Enzyme Activity (nmol/min/mg)
10		
25		
50		
100		
200		

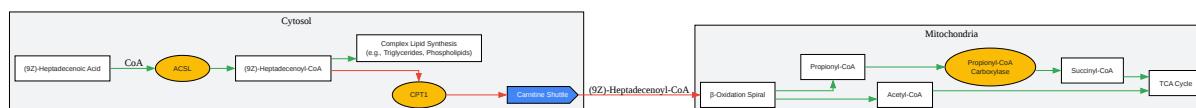
Protocol 2: Analysis of Cellular Uptake and Metabolism by LC-MS/MS

This protocol outlines a method to trace the metabolic fate of **(9Z)-Heptadecenoyl-CoA** in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Cultured cells (e.g., hepatocytes, myotubes)
- Cell culture medium
- **(9Z)-Heptadecenoyl-CoA**
- Internal standards (e.g., deuterated fatty acyl-CoAs)
- Extraction solvents (e.g., isopropanol, acetonitrile, formic acid)
- Solid Phase Extraction (SPE) cartridges for acyl-CoA purification
- LC-MS/MS system

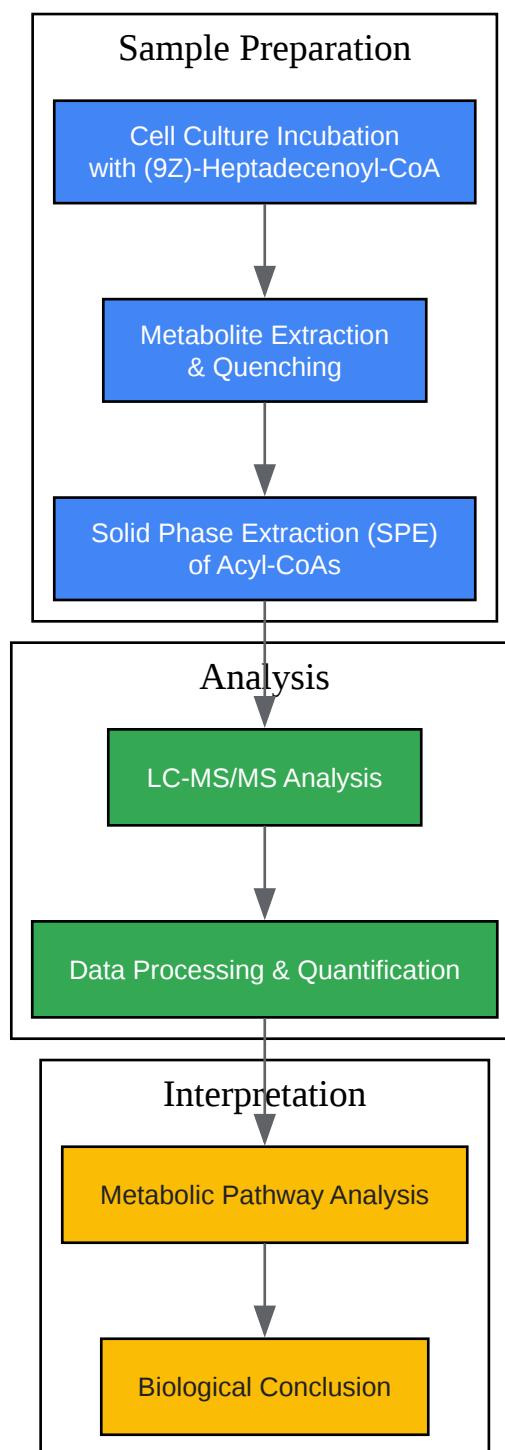
Procedure:


- Culture cells to the desired confluence.
- Incubate the cells with a known concentration of **(9Z)-Heptadecenoyl-CoA** for a specified time.
- Wash the cells with ice-cold PBS to remove excess substrate.
- Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent containing internal standards.
- Scrape the cells and collect the extract.
- Centrifuge the extract to pellet cellular debris.
- Purify and concentrate the acyl-CoAs from the supernatant using SPE.
- Analyze the purified extract by LC-MS/MS to identify and quantify **(9Z)-Heptadecenoyl-CoA** and its downstream metabolites (e.g., shortened acyl-CoAs from beta-oxidation, complex lipids).

Data Presentation:

Metabolite	Control (pmol/mg protein)	Treated (pmol/mg protein)	Fold Change
(9Z)-Heptadecenoyl-CoA			
C15:1-CoA			
C13:1-CoA			
Propionyl-CoA			
Heptadecenoyl-carnitine			

Visualizations


Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Metabolism of **(9Z)-Heptadecenoyl-CoA**.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for LC-MS/MS analysis.

- To cite this document: BenchChem. [commercial suppliers of (9Z)-Heptadecenoyl-CoA for research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120352#commercial-suppliers-of-9z-heptadecenoyl-coa-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com